molecular formula C10H15ClN2O2 B1418735 2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride CAS No. 1185351-00-1

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride

Cat. No. B1418735
M. Wt: 230.69 g/mol
InChI Key: YCILJTGVCLEMDC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride is a chemical compound with the CAS Number: 1185351-00-1 . It has a molecular weight of 230.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-7H,2,11-12H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Research on Related Compounds

  • Estrogenic and Proestrogenic Properties of Methoxychlor Contaminants

    • Study by Bulger, W., Feil, V., and Kupfer, D. (1985) in Molecular Pharmacology.
    • Investigated estrogenic or proestrogenic properties of methoxychlor contaminants and their metabolites.
    • Found certain compounds to be active estrogens, highlighting the potential endocrine-disrupting effects of these chemicals (Bulger et al., 1985).
  • Pyrolysis Products of Psychoactive Substances

    • Research by Texter, K. B., Waymach, R., et al. (2018) in Drug Testing and Analysis.
    • Identified pyrolysis products of new psychoactive substances, including those with structural similarities to the query compound.
    • Highlighted the formation of potentially toxic pyrolysis products, important for understanding the thermal stability and safety of related compounds (Texter et al., 2018).
  • Metabolism of Phenethylamine in Rats

    • Study by Kanamori, T., Inoue, H., et al. (2002) in Journal of Analytical Toxicology.
    • Explored the in vivo metabolism of a psychoactive phenethylamine in rats, providing insights into metabolic pathways and potential toxicity of related compounds (Kanamori et al., 2002).
  • Synthesis of Vic-Dioxime Complexes

    • Research by Canpolat, E., and Kaya, M. (2005) in Journal of Coordination Chemistry.
    • Involved the synthesis of complexes with ethanimidamide derivatives, relevant for understanding the chemical behavior and potential applications of similar compounds (Canpolat & Kaya, 2005).
  • Fluoroionophores Based on Diamine-Salicylaldehyde Derivatives

    • Study by Hong, W., Lin, C.-C., et al. (2012) in Dyes and Pigments.
    • Developed fluoroionophores from derivatives structurally related to the query compound, useful for metal cation detection and signaling applications (Hong et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes represent specific hazards related to skin irritation, eye irritation, and respiratory irritation respectively .

properties

IUPAC Name

2-(4-ethoxyphenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCILJTGVCLEMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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